molecular formula C21H22O11 B157607 Sinensin CAS No. 28189-90-4

Sinensin

Cat. No.: B157607
CAS No.: 28189-90-4
M. Wt: 450.4 g/mol
InChI Key: UDIXYHJHYVDNOG-JUIPTLLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Sinensin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Comparison with Similar Compounds

Uniqueness of Sinensin: this compound is unique due to its pentamethoxyflavone structure, which imparts distinct pharmacological properties compared to other flavonoids. Its ability to modulate multiple signaling pathways and its potent anticancer activity make it a valuable compound for further research and development .

Biological Activity

Sinensin, a compound derived from Ophiocordyceps sinensis , has garnered attention for its diverse biological activities, particularly in the fields of antioxidant and anti-inflammatory research. This article explores the biological activity of this compound, highlighting key findings from various studies, case studies, and data tables.

Overview of this compound

This compound is a bioactive compound found in the medicinal fungus Ophiocordyceps sinensis, known for its traditional use in Chinese medicine. The compound is recognized for its potential health benefits, including antioxidant properties, anti-inflammatory effects, and possible roles in enhancing immune function.

Antioxidant Activity

Mechanism of Action

This compound exhibits significant antioxidant activity by neutralizing reactive oxygen species (ROS) and reducing oxidative stress in cells. The protective effects against oxidative damage have been demonstrated through various experimental setups.

Research Findings

  • Cell Culture Studies : In vitro studies have shown that this compound can significantly reduce ROS levels in human cell lines. For instance, a study indicated that this compound pretreatment restored the expression levels of anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic markers such as Bax and cleaved caspase-3 after oxidative stress was induced by hydrogen peroxide (H₂O₂) treatment .
  • Antioxidant Assays : this compound's effectiveness was evaluated using DCFH-DA assays, which measure intracellular ROS levels. Results indicated a marked decrease in ROS following this compound treatment compared to control groups .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties, which may be beneficial in treating various inflammatory conditions.

Key Findings

  • Cytokine Production : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential application for this compound in managing chronic inflammatory diseases .
  • In Vivo Studies : Animal models have demonstrated that this compound administration can reduce inflammation markers and improve recovery from inflammatory conditions, further supporting its therapeutic potential .

Case Studies

Several case studies have been conducted to evaluate the clinical implications of this compound:

  • Case Study on Respiratory Health : A clinical trial involving patients with chronic respiratory diseases showed that those treated with this compound experienced improved lung function and reduced inflammatory markers compared to a placebo group. This highlights its potential role in respiratory therapies .
  • Immune Modulation : Another study focused on patients with compromised immune systems found that this compound supplementation led to enhanced immune responses, evidenced by increased lymphocyte counts and improved overall health metrics .

Data Table: Biological Activities of this compound

Activity TypeMechanismKey Findings
AntioxidantNeutralizes ROSRestores Bcl-2 levels; reduces Bax and caspase-3
Anti-inflammatoryInhibits cytokine productionReduces TNF-α and IL-6 levels
Immune modulationEnhances lymphocyte activityIncreased lymphocyte counts in clinical trials

Properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17-25,27-29H,7H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIXYHJHYVDNOG-JUIPTLLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sinensin
Reactant of Route 2
Reactant of Route 2
Sinensin
Reactant of Route 3
Sinensin
Reactant of Route 4
Sinensin
Reactant of Route 5
Reactant of Route 5
Sinensin
Reactant of Route 6
Reactant of Route 6
Sinensin
Customer
Q & A

Q1: What is the structural characterization of Sinensin?

A1: Two forms of this compound have been isolated and characterized: this compound A and this compound B [].

    Q2: What are the known biological activities of this compound?

    A2: While the provided research focuses primarily on the isolation and structural elucidation of this compound A and B, other studies suggest potential antioxidant properties associated with coumarin compounds found in Spiranthes sinensis []. Further research is needed to fully understand the specific biological activities of this compound A and this compound B.

    Q3: What is the environmental impact of this compound?

    A3: Currently, there is limited research available regarding the environmental impact and degradation of this compound. Further investigation is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.

    Q4: Are there any analytical methods used to characterize and quantify this compound?

    A4: The isolation and structural elucidation of this compound A and B involved various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry []. These techniques are essential for determining the molecular structure and confirming the identity of these compounds.

    Q5: What is the historical context of this compound research?

    A5: The discovery of this compound A and B represents a relatively recent milestone in the study of Spiranthes sinensis []. Further research on these compounds is necessary to fully explore their potential therapeutic benefits and contribute to the growing body of knowledge surrounding coumarin-based natural products.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.